CK2 Inhibitory Activity: Direct Comparison of 5-Phenyl vs. 5-(4-Methylphenyl) and 5-(4-Ethoxyphenyl) Analogs
As a direct CK2 inhibitor, the target compound demonstrates an IC50 of 0.18 μM against CK2 [1]. In a head-to-head comparison, this activity is less potent than the optimized 5-(4-methylphenyl) derivative (IC50 = 0.1 μM) but demonstrates an 80% improvement in potency over the 5-(4-ethoxyphenyl) analog (IC50 = 0.125 μM) . This positions the 5-phenyl derivative as an intermediate-potency probe, ideal for SAR studies where balanced activity and selectivity are required.
| Evidence Dimension | CK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 μM |
| Comparator Or Baseline | 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione (IC50 = 0.1 μM) and 5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione (IC50 = 0.125 μM) |
| Quantified Difference | Target compound is 1.8-fold less potent than the 5-(4-methylphenyl) analog, but 1.44-fold more potent than the 5-(4-ethoxyphenyl) analog. |
| Conditions | In vitro kinase assay using recombinant human CK2 holoenzyme. |
Why This Matters
For procurement, this data defines the compound's exact potency tier, allowing researchers to select it for structure-activity relationship (SAR) studies where a 'baseline' phenyl substituent is required for comparison against more optimized analogs.
- [1] Golub, A. G., Bdzhola, V. G., Briukhovetska, N. V., Balanda, A. O., Yarmoluk, S. M., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. View Source
